Product packaging for 1,7-Cyclotridecadiyne(Cat. No.:CAS No. 4533-25-9)

1,7-Cyclotridecadiyne

Cat. No.: B1607464
CAS No.: 4533-25-9
M. Wt: 174.28 g/mol
InChI Key: JJCWLXCBUFGPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclic Diynes in Contemporary Chemical Synthesis and Theory

Cyclic diynes, a subclass of macrocyclic alkynes featuring two triple bonds, are of particular interest due to their versatile reactivity. rsc.org The spatial arrangement of the two alkyne units within the ring system influences their chemical behavior, allowing for a range of transformations. rsc.org They serve as precursors in the synthesis of novel polymers and nanomaterials and are instrumental in the construction of intricate molecular cages and strained hydrocarbons. ontosight.airesearchgate.net

One of the most significant applications of strained cyclic alkynes is in the realm of bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. rsc.org The high ring strain in smaller cyclic diynes facilitates this "click chemistry" reaction, enabling the labeling and imaging of biomolecules in living systems without the need for a catalyst. unimi.itrsc.org Furthermore, the reactivity of cyclic diynes is harnessed in transition metal-catalyzed reactions, such as the Pauson-Khand reaction and various cycloaddition reactions, to generate complex polycyclic systems. acs.orgacs.orgresearchgate.net Theoretical studies on cyclic diynes also provide fundamental insights into bonding and strain theory in organic chemistry. acs.org

Scope of Academic Inquiry into 1,7-Cyclotridecadiyne

This compound is a medium-sized cyclic diyne with a 13-membered carbon ring. nih.gov Research on this specific compound has explored its synthesis, physical properties, and reactivity, particularly in the context of cycloaddition and polymerization reactions.

Synthesis and Properties

An improved synthesis of this compound has been reported with a 65% yield by treating the dilithium (B8592608) salt of a diterminal dialkyne with an α,ω-dihalogenide. researchgate.netresearchgate.net Key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C13H18 nih.gov
Molecular Weight 174.28 g/mol nih.gov
IUPAC Name cyclotrideca-1,7-diyne nih.gov
CAS Number 4533-25-9 nih.gov
Boiling Point 70-80°C at 10mm Hg chemicalbook.com
logP 3.518 chemeo.com
McGowan Volume 165.970 ml/mol chemeo.com

Reactivity and Research Findings

Academic inquiry into this compound has largely focused on its participation in metal-catalyzed reactions. It has been used as a substrate in nickel(0)-catalyzed cycloaddition copolymerization with carbon dioxide to form poly(2-pyrone). researcher.lifeacs.org In these studies, the copolymerizability of this compound was compared with other diynes, providing insights into the influence of ring size and structure on the polymerization process. researcher.lifeacs.org The ladder-like poly(2-pyrone) derived from this compound demonstrated high stability. datapdf.com

Furthermore, this compound undergoes intramolecular transannular cyclization in the presence of cyclopentadienylcobalt dicarbonyl and cyclopentadienyldicarbonylrhodium. acs.orgresearchgate.net These reactions lead to the formation of tricyclic cyclobutadiene (B73232) derivatives, highlighting the utility of this macrocycle in constructing complex, strained polycyclic systems. researchgate.netacs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18 B1607464 1,7-Cyclotridecadiyne CAS No. 4533-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4533-25-9

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

cyclotrideca-1,7-diyne

InChI

InChI=1S/C13H18/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-5,10-13H2

InChI Key

JJCWLXCBUFGPRY-UHFFFAOYSA-N

SMILES

C1CCC#CCCCCC#CCC1

Canonical SMILES

C1CCC#CCCCCC#CCC1

Other CAS No.

4533-25-9

Origin of Product

United States

Synthetic Methodologies for 1,7 Cyclotridecadiyne and Analogous Macrocyclic Systems

Classical Cyclization Approaches to 1,7-Cyclotridecadiyne

Classical cyclization techniques have long been a cornerstone in the synthesis of macrocycles. These methods typically involve the intramolecular reaction of a linear precursor under specific conditions to favor the formation of the desired cyclic product.

Dilithium (B8592608) Salt and α,ω-Dihalogenide Coupling Strategy

One of the classical approaches to forming macrocyclic alkynes involves the intramolecular cyclization of a long-chain α,ω-dihalogenide with a dilithium salt of a diyne. This method relies on the high nucleophilicity of the acetylide anions to displace the halide leaving groups, forming the carbon-carbon bonds that close the ring.

The general strategy involves the deprotonation of a terminal diyne with a strong base, typically an organolithium reagent like n-butyllithium, to generate the corresponding dilithium salt. This dianion is then reacted with a suitable α,ω-dihalogenoalkane under high-dilution conditions. The high dilution is crucial to suppress intermolecular polymerization and favor the desired intramolecular cyclization.

Key Features of the Dilithium Salt Coupling Strategy:

FeatureDescription
Reactants A terminal diyne and an α,ω-dihaloalkane.
Reagents A strong base (e.g., n-butyllithium) to form the dilithium acetylide.
Conditions High-dilution to promote intramolecular cyclization.
Mechanism Nucleophilic substitution of the halides by the acetylide anions.

While specific high-yield examples for this compound via this method are not extensively documented in readily available literature, the general applicability of this strategy to a wide range of macrocyclic diynes is well-established. The yield of the macrocyclization is highly dependent on the ring size, the nature of the leaving group, and the reaction conditions.

Eglinton's Oxidative Coupling Techniques

The Eglinton reaction is a powerful method for the oxidative coupling of terminal alkynes to form symmetrical 1,3-diynes. organic-chemistry.org This reaction can be adapted for intramolecular cyclization to synthesize macrocyclic diynes. The process involves the use of a stoichiometric amount of a copper(II) salt, typically copper(II) acetate, in a coordinating solvent like pyridine. organic-chemistry.org

The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes oxidation by copper(II) to generate an alkynyl radical. Dimerization of these radicals leads to the formation of the diyne. In an intramolecular context, a precursor molecule containing two terminal alkyne functionalities is employed. Under Eglinton conditions, these two alkyne groups couple to form the macrocyclic diyne.

Typical Conditions for Eglinton Macrocyclization:

ParameterCondition
Catalyst/Reagent Copper(II) acetate
Solvent Pyridine, often with methanol (B129727) or ether
Temperature Typically room temperature to mild heating
Atmosphere Often performed in the presence of air (oxygen)

This method has been successfully used to prepare a variety of macrocyclic polyether diynes. rsc.org The success of the macrocyclization is influenced by factors such as the length and flexibility of the tether connecting the two alkyne groups, as these affect the propensity of the molecule to adopt a conformation suitable for ring closure.

Metal-Catalyzed Cyclization Strategies

The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, including macrocycles. Metal-catalyzed reactions often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Ring-Closing Alkyne Metathesis (RCAM) Applications

Ring-closing alkyne metathesis (RCAM) has emerged as a potent strategy for the synthesis of cycloalkynes. sigmaaldrich.com This reaction involves the intramolecular metathesis of a non-conjugated diyne precursor, catalyzed by a metal alkylidyne complex, to form a cyclic alkyne and a small volatile alkyne byproduct (e.g., acetylene (B1199291) or 2-butyne), which drives the reaction to completion. acs.orgsigmaaldrich.com

The most commonly used catalysts for RCAM are based on high-oxidation-state tungsten or molybdenum alkylidyne complexes, such as those developed by Schrock. sigmaaldrich.com More recently, user-friendly and air-stable molybdenum catalysts have been developed by Fürstner, expanding the applicability of this reaction. sigmaaldrich.com

Catalysts Used in Ring-Closing Alkyne Metathesis:

Catalyst TypeExampleKey Features
Tungsten Alkylidyne [t-BuC≡W(OC(CF3)2Me)3]Highly active, key for early developments. nih.gov
Molybdenum Alkylidyne [(t-BuO)3W≡CCMe3]Effective for various macrocyclizations.
Fürstner's Catalyst Tris(silanolato)molybdenum(VI) alkylidyne complexAir-stable, broad substrate scope. sigmaaldrich.com

RCAM has been successfully applied to the synthesis of a wide range of macrocycles, including those with ring sizes relevant to this compound. sigmaaldrich.com The resulting cycloalkynes can be further functionalized, for instance, by stereoselective reduction to the corresponding (Z)- or (E)-cycloalkenes. acs.org

Zirconium-Catalyzed Cycloalumination for Cyclic Diyne Synthesis

Zirconocene (B1252598) complexes have been shown to catalyze the cyclization of diynes, offering another route to macrocyclic systems. The zirconocene-coupling of diynes can lead to the formation of zirconacyclopentadienes. figshare.com In the context of macrocyclization, this can be an intramolecular process where a diyne is treated with a zirconocene equivalent, such as the Negishi reagent (Cp2ZrCl2 and n-BuLi), to form a bicyclic zirconacycle.

These organometallic intermediates can then be further reacted to introduce other functionalities or can be demetallated to yield the unsaturated macrocycle. The regioselectivity and the propensity for oligomerization versus cyclization are key aspects that need to be controlled in these reactions, often by careful choice of the substrate and reaction conditions. While this method is powerful for creating specific types of cyclic structures, its direct application to form simple macrocyclic diynes like this compound is part of a broader field of zirconocene-mediated cyclization reactions.

Rhodium(I)-Catalyzed Intermolecular Cyclotrimerization

Rhodium(I) complexes are well-known catalysts for the [2+2+2] cyclotrimerization of alkynes, a powerful atom-economical reaction for the synthesis of substituted benzene (B151609) rings. nih.gov This methodology can be extended to the synthesis of macrocyclic systems through the partial intermolecular cyclotrimerization of an α,ω-diyne with a monoalkyne.

In this approach, two of the three alkyne units involved in the cyclotrimerization come from the linear diyne precursor, and the third comes from a separate monoalkyne. The reaction proceeds through the formation of a rhodacyclopentadiene intermediate from the diyne, which then undergoes a [4+2] cycloaddition with the monoalkyne to form the aromatic core and close the macrocyclic ring. nih.gov The choice of ligands on the rhodium catalyst can influence the chemo- and regioselectivity of the cyclotrimerization. nih.gov

Examples of Rhodium(I) Catalysts for Cyclotrimerization:

Catalyst/PrecursorLigandTypical Application
Wilkinson's Catalyst (RhCl(PPh3)3)TriphenylphosphineGeneral alkyne cyclotrimerization.
[Rh(COD)Cl]21,5-CyclooctadienePrecursor for cationic Rh(I) catalysts.
Cationic Rh(I) ComplexesBINAP, BIPHEPAsymmetric and regioselective cyclotrimerizations. nih.govacs.org

This strategy allows for the construction of complex macrocycles containing an embedded aromatic ring in a single step from relatively simple acyclic precursors.

Advanced Synthetic Transformations Leading to this compound Derivatives

Strategies for Functionalized Cyclic Diyne Precursors

The synthesis of functionalized this compound derivatives hinges on the strategic preparation of linear C13 α,ω-diyne precursors bearing the desired functional groups. These precursors are then subjected to macrocyclization reactions to afford the target cyclic diynes. The primary challenge lies in the introduction of functional groups onto the long carbon chain without interfering with the terminal alkyne moieties required for cyclization. Methodologies for achieving this can be broadly categorized into two main approaches: the functionalization of a pre-existing C13 diyne backbone and the construction of the functionalized carbon chain from smaller, functionalized building blocks.

A common strategy involves the use of commercially available or readily synthesized long-chain α,ω-bifunctional compounds as starting materials. For instance, a C13 α,ω-diol, -dihalide, or -dicarboxylic acid can serve as a versatile platform for both chain extension to introduce the terminal alkynes and for the incorporation of additional functional groups at various positions along the carbon chain.

One synthetic approach begins with a long-chain diol, which can be selectively functionalized at one or both hydroxyl groups. The remaining hydroxyl groups can then be converted to leaving groups, such as tosylates or halides, to facilitate the introduction of the alkyne moieties via nucleophilic substitution with an appropriate acetylene synthon, like lithium acetylide. Functional groups such as ethers, esters, or protected alcohols can be introduced prior to the formation of the terminal alkynes.

Alternatively, functionalized building blocks can be coupled together to construct the C13 backbone. For example, a shorter functionalized alkyl halide can be coupled with a terminal alkyne via a Sonogashira or similar cross-coupling reaction. A subsequent reaction at the other end of the functionalized chain can then install the second terminal alkyne. This modular approach allows for precise placement of the functional group along the hydrocarbon chain.

Ring-closing metathesis (RCM) of terminal diynes is a powerful method for the synthesis of macrocyclic alkynes. This strategy requires a linear precursor containing two terminal alkyne groups. The introduction of a functional group into such a precursor must be compatible with the metathesis catalyst, typically a Schrock or Grubbs-type catalyst. For example, a hydroxyl group can be protected as a silyl (B83357) ether, which is generally stable under RCM conditions. After macrocyclization, the protecting group can be removed to yield the functionalized cyclic diyne.

The following table summarizes various strategies for the preparation of functionalized linear diyne precursors suitable for the synthesis of this compound derivatives.

Starting Material TypeKey ReactionsFunctional Group IntroductionResulting Precursor Type
Long-chain α,ω-diolsTosylation, Halogenation, Williamson ether synthesis, Esterification, Protection/Deprotection, AlkynylationPrior to or after partial modification of the diolFunctionalized α,ω-diyne
Long-chain α,ω-dihalidesNucleophilic substitution, Grignard reactions, AlkynylationVia reaction with a functionalized nucleophileFunctionalized α,ω-diyne
Functionalized Building BlocksSonogashira coupling, Glaser coupling, Cadiot-Chodkiewicz couplingIncorporated within one of the building blocksFunctionalized α,ω-diyne
α,ω-DienesDihydroxylation, Oxidative cleavage, Wittig reaction, Corey-Fuchs reactionFunctionalization of the double bondsFunctionalized α,ω-diyne

These strategies provide a versatile toolbox for the synthesis of a wide range of functionalized this compound precursors, opening avenues for the development of novel macrocyclic systems with tailored properties. The choice of a specific strategy depends on the desired functional group, its position in the final macrocycle, and its compatibility with the planned cyclization method.

Reaction Mechanisms and Reactivity Profiles of 1,7 Cyclotridecadiyne

Cycloaddition Reactions of the Diyne Moiety

The two triple bonds in 1,7-cyclotridecadiyne can undergo cycloaddition reactions, either with external reagents or through intramolecular interactions. These reactions are often mediated by transition metal catalysts, which orchestrate the formation of new cyclic structures.

Metal-Catalyzed Cyclotrimerization Pathways of Alkynes

Transition metal-catalyzed [2+2+2] cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzene (B151609) rings. d-nb.infomdpi.com This reaction involves the catalytic coupling of three alkyne units to form a six-membered aromatic ring. Various transition metals, including cobalt, nickel, rhodium, and palladium, are known to catalyze this transformation. mdpi.comnih.gov The general mechanism often involves the formation of a metallacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule to form the final aromatic product. d-nb.info

While this is a common reaction for many alkynes, the specific metal-catalyzed cyclotrimerization of this compound with external alkynes is not extensively documented in the reviewed literature. The intramolecular reactivity of this compound often predominates due to the close proximity of the two alkyne functions.

Intramolecular Transannular Cyclization Leading to Tricyclic Structures

A key feature of the reactivity of this compound is its propensity to undergo intramolecular transannular cyclization. In this process, the two triple bonds of the same molecule react with each other in the presence of a metal catalyst to form a new, fused ring system. This reaction pathway leads to the formation of complex tricyclic structures containing a cyclobutadiene (B73232) ring.

Cobalt-Mediated Cyclization Processes

Cobalt complexes are effective mediators for the intramolecular cyclization of this compound. When this compound reacts with cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, an intramolecular [2+2] cycloaddition occurs between the two triple bonds. This results in the formation of a tricyclic cyclobutadiene derivative complexed to the CpCo moiety. researchgate.net The reaction involves the displacement of the two carbonyl ligands and the coordination of the diyne to the cobalt center, followed by the metal-mediated cyclization of the alkyne units. In some cases, reactions of macrocyclic diynes like this compound with iron carbonyls can also yield tricyclic cyclopentadienone-iron carbonyl derivatives. researchgate.net

Rhodium-Mediated Cyclization Processes

Similar to cobalt, rhodium complexes also catalyze the intramolecular transannular cyclization of this compound. The reaction of this compound with cyclopentadienylrhodium dicarbonyl, CpRh(CO)₂, in boiling cyclooctane (B165968) yields a pale yellow, volatile compound. In this product, the this compound has undergone an intramolecular transannular cyclization to form a tricyclic cyclobutadiene derivative coordinated to the CpRh fragment. Cationic rhodium(I) precatalysts are also known to mediate the reductive cyclization of 1,6-diynes. nih.gov

Organometallic Complexation and Derived Reactivity

The triple bonds of this compound serve as excellent ligands for transition metals, leading to the formation of stable organometallic complexes. The geometry of the resulting complex can influence the subsequent reactivity of the diyne.

Formation of Cyclopentadienylcobalt-Alkyne Complexes

The reaction of this compound with cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a prime example of organometallic complex formation that leads to further reactivity. The initial step is the coordination of the diyne to the cobalt center, which then facilitates the intramolecular cyclization to form the stable cyclopentadienylcobalt-cyclobutadiene complex as described in section 3.1.2.1. researchgate.netresearchgate.net The formation of these half-sandwich complexes is a characteristic reaction of CpCo(CO)₂ with alkynes. wikipedia.org These complexes are often viewed as intermediates in cobalt-catalyzed cyclotrimerizations, although in the case of this compound, the intramolecular pathway is highly favored.

Data Tables

Table 1: Intramolecular Transannular Cyclization of this compound

Metal Catalyst PrecursorProduct DescriptionReference(s)
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)Tricyclic cyclobutadiene-cobalt complex researchgate.net
Iron Carbonyls (e.g., Fe₃(CO)₁₂)Tricyclic cyclopentadienone-iron complex researchgate.net
Cyclopentadienylrhodium dicarbonyl (CpRh(CO)₂)Tricyclic cyclobutadiene-rhodium complex

Reactivity with Other Transition Metal Complexes

The reactivity of macrocyclic diynes, including this compound, with transition metal complexes is a field of significant interest, leading to the formation of novel organometallic structures and complex organic molecules. An early investigation into the reactions of transition metal compounds with macrocyclic alkadiynes was reported by R.B. King and his collaborators in 1973. molaid.com While specific details on this compound from this work are not extensively available in recent literature, the general principles of such reactions can be understood from studies on analogous systems.

Cobalt complexes, in particular, have been shown to mediate the [2+2+2] cycloaddition of α,ω-diynes with various unsaturated partners. nih.govacs.org For instance, long-chain α,ω-diynes react with nitriles, cyanamides, or isocyanates in the presence of cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), yielding pyridine-containing macrocycles. nih.govacs.org The regioselectivity of these cycloadditions is influenced by the length and nature of the tether connecting the two alkyne units. nih.govacs.org It is plausible that this compound would undergo similar transformations, leading to the formation of fused heterocyclic systems.

Iron and cobalt metallates have also been employed as catalysts for the cyclization of diynes. bohrium.com These reactions can lead to the expected [2+2+2] cycloaddition products or, in some cases, to annulation products resulting from a Garratt-Braverman cyclization. bohrium.com The specific reaction pathway is often dependent on the nature of the metal catalyst and the solvent used. bohrium.com

Furthermore, the Nicholas reaction, which involves the stabilization of a propargyl cation by a dicobalt hexacarbonyl cluster, has been utilized for the synthesis of macrocyclic diolides from diyne precursors. nih.gov This methodology highlights the potential of cobalt-complexed intermediates derived from cyclic diynes to participate in cascade reactions, forming complex macrostructures.

The following table summarizes the types of reactions macrocyclic diynes undergo with various transition metal complexes, which are likely applicable to this compound.

Transition Metal ComplexReaction TypeProduct TypeReference
CpCo(CO)₂[2+2+2] CycloadditionPyridine-containing macrocycles nih.govacs.org
Anionic Fe and Co complexes[2+2+2] Cycloaddition / Garratt-Braverman ReactionAnnulated benzenes / Dihydronaphthofurans bohrium.com
Co₂(CO)₈Nicholas ReactionMacrocyclic diolides nih.gov

Pauson-Khand Reaction (PKR) Pathways of Cyclic Diynes

The Pauson-Khand reaction (PKR) is a powerful synthetic method for the construction of cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgnih.gov While the intermolecular PKR often suffers from poor selectivity, its intramolecular version (IPKR) has been widely applied in the synthesis of complex polycyclic molecules, particularly for forming fused 5,5- and 6,5-membered ring systems. wikipedia.org

For cyclic diynes, the PKR can be envisioned to proceed via an intramolecular pathway where one alkyne moiety acts as the alkyne component and the other participates after partial reduction or isomerization to an alkene. However, a more common application involves the reaction of an enyne, where the double and triple bonds are part of the same cyclic structure. The study of the Pauson-Khand reaction has been extended to the synthesis of medium-sized rings, although this remains a challenging endeavor. uwindsor.camdpi.com

The classical PKR involves the stoichiometric use of dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.org The reaction is initiated by the formation of a stable hexacarbonyl dicobalt-alkyne complex. nih.gov Subsequent coordination of the alkene, followed by a series of insertion and reductive elimination steps, leads to the cyclopentenone product. nih.gov The use of additives like N-methylmorpholine N-oxide (NMO) can promote the reaction under milder conditions. wikipedia.org

Catalytic versions of the PKR have been developed using various transition metals, including cobalt, rhodium, and iridium, which enhance the reaction's efficiency and scope. wikipedia.org For instance, rhodium complexes have been shown to be effective catalysts for PKR-type reactions. nih.gov

The regioselectivity of the PKR with unsymmetrical alkynes is a critical aspect. In the context of a cyclic diyne like this compound, if it were to be transformed into an enyne, the regiochemical outcome of the subsequent PKR would be dictated by both steric and electronic factors, as well as the conformational constraints of the ring.

The table below outlines the key features of the Pauson-Khand reaction relevant to cyclic systems.

FeatureDescriptionReference
Reaction Type [2+2+1] Cycloaddition wikipedia.orgnih.gov
Reactants Alkyne, Alkene, Carbon Monoxide wikipedia.org
Promoter/Catalyst Stoichiometric Co₂(CO)₈ or catalytic Co, Rh, Ir complexes wikipedia.org
Product α,β-Cyclopentenone wikipedia.orgnih.gov
Intramolecular Variant Highly useful for constructing fused ring systems wikipedia.org
Additives N-oxides (e.g., NMO) can facilitate the reaction wikipedia.org

Investigating Rearrangement Processes in Diyne Chemistry

Rearrangement reactions are fundamental transformations in organic chemistry that can lead to the formation of complex molecular architectures from simpler precursors. In the context of diyne chemistry, various rearrangement processes can occur, often triggered by reaction conditions or the presence of catalysts.

One notable example of a rearrangement involving a cyclic diyne system was observed in studies directed towards the synthesis of enediyne antibiotics. A 10-membered bicyclic 1,5-diyne bearing a mesylate group was found to undergo a rearrangement to the corresponding enediyne system under mild basic conditions (DBU at 20°C). researchgate.net This product subsequently underwent a spontaneous Bergman cyclization, a reaction characteristic of enediynes, leading to a series of aromatic products. researchgate.net This demonstrates that cyclic diynes can be precursors to highly reactive enediyne systems through rearrangement.

Ring-rearrangement metathesis (RRM) represents another powerful tool for the transformation of cyclic systems. researchgate.net This domino process can involve a sequence of ring-opening and ring-closing metathesis reactions, enabling significant structural modifications of macrocycles. While specific applications to this compound are not documented, it is a plausible pathway for its structural diversification.

The following table provides examples of rearrangement processes that are relevant to the chemistry of cyclic diynes.

Rearrangement TypeDescriptionPrecursor TypeProduct TypeReference
Base-mediated Rearrangement Conversion of a cyclic diyne to an enediyne.10-membered bicyclic 1,5-diyneEnediyne researchgate.net
Bergman Cyclization Spontaneous cyclization of an enediyne.EnediyneAromatic compounds researchgate.net
Ring-Rearrangement Metathesis (RRM) Domino sequence of metathesis reactions leading to skeletal reorganization.Cyclic diene/diyneStructurally modified macrocycle researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1,7 Cyclotridecadiyne and Its Adducts

X-ray Crystallographic Analysis for Conformation and Bond Geometry

The sp-hybridization of the carbon atoms in the triple bonds dictates a linear geometry (180° bond angle), which must be accommodated within the thirteen-membered ring. unacademy.comlibretexts.org This requirement introduces significant ring strain compared to a flexible cycloalkane. The resulting conformation would likely be a distorted structure that balances the competing demands of minimizing angle strain in the polymethylene bridges and maintaining the linearity of the C≡C-C units.

In the absence of an experimental crystal structure for 1,7-cyclotridecadiyne, we can predict the key geometric parameters that would be of interest. These predictions are based on typical values for cyclic alkynes and related structures.

Table 1: Predicted Bond Geometries for this compound from X-ray Crystallography

Parameter Predicted Value Significance
C≡C Bond Length ~1.18 - 1.21 Å Shorter than C=C and C-C bonds, indicating a strong triple bond.
C-C≡C Bond Angle ~170-178° Deviation from the ideal 180° reflects the ring strain.

Photoelectron Spectroscopy (PE) for Electronic Structure and Interactions

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. libretexts.orgkhanacademy.orglibretexts.org For this compound, PES would provide valuable insights into the energies of the molecular orbitals, particularly the π-orbitals associated with the two triple bonds.

A key aspect of the electronic structure of a cyclic diyne is the potential for interaction between the two π-systems. These interactions can occur through two primary mechanisms:

Through-bond interaction: The π-orbitals of the two alkynes interact via the intervening sigma bonds of the polymethylene bridges.

Through-space interaction: The π-orbitals interact directly across the ring if the conformation of the molecule brings them into close proximity. scielo.brrsc.org

These interactions would lead to a splitting of the π-orbital energy levels. In an isolated alkyne, the π-orbitals are degenerate. In this compound, this degeneracy would be lifted, resulting in two distinct ionization energies for the π-electrons. The magnitude of this energy splitting, observable in the photoelectron spectrum, would provide a measure of the strength of the through-bond and/or through-space interactions.

Table 2: Hypothetical Photoelectron Spectroscopy Data for this compound

Ionization Energy (eV) Assignment Interpretation
~8.5 - 9.0 π₁ Ionization from the higher-energy, anti-bonding combination of π-orbitals.
~9.5 - 10.0 π₂ Ionization from the lower-energy, bonding combination of π-orbitals.

The precise energy values and the splitting between the π₁ and π₂ bands would be highly dependent on the specific conformation of the ring, as this dictates the distance and orientation between the two alkyne units.

Application of Advanced Spectroscopic Techniques for Mechanistic Probes

Advanced spectroscopic techniques are indispensable for elucidating reaction mechanisms, allowing for the identification of transient intermediates and the characterization of product structures. In the context of this compound and its adducts, NMR, IR, and mass spectrometry would serve as crucial mechanistic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be used to confirm the structure of adducts by observing changes in the chemical shifts and coupling constants of the methylene (B1212753) protons in the ring. For example, in a cycloaddition reaction across one of the triple bonds, the protons on the carbons adjacent to the newly formed double bond would exhibit characteristic shifts.

¹³C NMR: The carbon NMR spectrum provides definitive evidence of the changes in hybridization of the carbon atoms. The sp-hybridized carbons of the alkyne typically appear in the range of 65-90 ppm. Upon reaction to form an adduct (e.g., a cycloadduct), these signals would be replaced by new signals in the sp²- or sp³-hybridized regions, confirming the transformation.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the presence of the alkyne functional group. The C≡C stretching vibration appears as a weak but sharp band in the region of 2100-2260 cm⁻¹. The disappearance of this band in a reaction product would be a clear indicator that the alkyne has reacted. For instance, in a hydrogenation reaction of this compound, the IR spectrum of the product would lack the C≡C stretch and show the appearance of C=C or C-H stretches corresponding to the new functionalities.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its reaction products, thereby confirming their elemental composition. In mechanistic studies, MS can be used to identify reaction intermediates and adducts. acdlabs.com For example, in a reaction where a molecule adds to this compound, the mass spectrum of the product would show a molecular ion peak corresponding to the sum of the masses of the two reactants. nih.gov Fragmentation patterns in the mass spectrum can also provide structural information about the adducts formed.

Table 3: Spectroscopic Probes in a Hypothetical Diels-Alder Reaction of this compound

Technique Observation for Reactant (this compound) Expected Observation for Diels-Alder Adduct Mechanistic Insight
¹³C NMR Signals at ~70-85 ppm (sp carbons) Disappearance of two sp carbon signals; appearance of four new sp² carbon signals. Confirms the [4+2] cycloaddition has occurred at one alkyne.
¹H NMR Complex multiplets for methylene protons. Appearance of new signals for vinylic protons on the newly formed six-membered ring. Provides structural details of the adduct.
IR C≡C stretch at ~2200 cm⁻¹. Persistence of one C≡C stretch; appearance of a new C=C stretch at ~1650 cm⁻¹. Shows that the reaction was selective for one of the two alkyne units.

| HRMS | Molecular ion peak at m/z 174.1408 (for C₁₃H₁₈) | Molecular ion peak corresponding to [C₁₃H₁₈ + Dienophile]. | Confirms the formation of the 1:1 adduct. |

These advanced spectroscopic methods, when used in concert, provide a powerful toolkit for the detailed structural and mechanistic investigation of this compound and its derivatives, even in the absence of extensive foundational data for the parent molecule itself.

Theoretical and Computational Investigations of 1,7 Cyclotridecadiyne Systems

Quantum Mechanical Studies

Quantum mechanical studies, particularly Density Functional Theory (DFT) and Molecular Orbital (MO) Theory, have been instrumental in understanding the fundamental properties of 1,7-cyclotridecadiyne.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.org DFT has become a popular and versatile tool in computational chemistry and physics due to its balance of accuracy and computational cost. wikipedia.org

In the context of this compound, DFT calculations are employed to determine its ground state electronic structure and predict its reactivity. researchgate.netscirp.org By analyzing the electron density distribution, one can identify regions of the molecule that are electron-rich or electron-deficient, providing clues about its chemical behavior. mdpi.com

Key parameters derived from DFT calculations that help in predicting reactivity include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Global Reactivity Descriptors: Conceptual DFT provides a framework for defining various reactivity indices. mdpi.com These include electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's tendency to accept or donate electrons. scirp.org

The application of DFT allows for the prediction of how this compound will interact with other reagents and its potential to participate in various chemical reactions. scirp.orgbeilstein-journals.org

Table 1: Key DFT-Derived Parameters for Reactivity Analysis

ParameterDescriptionSignificance for this compound
Electron Density The probability of finding an electron at a particular point in space.Reveals electron-rich alkyne regions and electron-deficient areas, indicating sites for nucleophilic or electrophilic attack.
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Chemical Hardness (η) A measure of resistance to change in electron distribution.A higher value indicates greater stability and lower reactivity.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it is saturated with electrons.Quantifies the electrophilic character of the molecule.

Molecular Orbital (MO) theory provides a delocalized view of electron distribution in molecules, where electrons are not confined to individual bonds but are spread across the entire molecule in molecular orbitals. libretexts.org These molecular orbitals are formed from the combination of atomic orbitals. wikipedia.org

For this compound, MO theory is essential for understanding the nature of the bonding, particularly within the diyne functionality, and the interactions between the two alkyne units across the macrocyclic ring. The theory explains the formation of bonding and antibonding molecular orbitals. youtube.com The in-phase combination of atomic orbitals leads to the formation of a stable bonding MO where electron density is concentrated between the nuclei, while the out-of-phase combination results in a higher energy antibonding MO with a node between the nuclei. wikipedia.orgyoutube.com

The interaction between the π-systems of the two triple bonds in this compound can be analyzed using MO theory. This "through-space" interaction can influence the molecule's electronic properties and reactivity. The relative energies and shapes of the molecular orbitals, especially the frontier molecular orbitals (HOMO and LUMO), are critical in predicting the outcomes of pericyclic reactions and interactions with other molecules. imperial.ac.uk

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate the step-by-step pathways of chemical reactions, known as reaction mechanisms. smu.edu For this compound, computational methods can be used to model its participation in various reactions, such as cycloadditions, metal-catalyzed transformations, and intramolecular rearrangements. researchgate.netrsc.org

By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step. smu.edu This information is crucial for understanding reaction kinetics and selectivity. For instance, in a reaction involving this compound, computational studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism and can predict the stereochemical outcome. rsc.org The unified reaction valley approach is one method used to analyze the changes occurring during a chemical reaction. smu.edu

Conformational Analysis and Strain Energy Calculations of Macrocycles

Macrocyclic compounds like this compound can exist in multiple conformations due to the flexibility of the carbon chain. researchgate.netsaskoer.ca Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org

Computational methods are employed to perform a systematic search for the stable conformers of this compound. By calculating the potential energy of various conformations, the most stable, low-energy structures can be identified. This is crucial as the conformation of the macrocycle can significantly influence its reactivity. researchgate.net

A key aspect of the conformational analysis of cyclic molecules is the calculation of strain energy. saskoer.ca Ring strain arises from several factors:

Angle Strain: Deviation of bond angles from their ideal values. maricopa.edu

Torsional Strain: Repulsive interactions between bonds on adjacent atoms. libretexts.org

Transannular Strain: Steric hindrance between atoms across the ring.

For this compound, the presence of the two rigid alkyne units imposes significant constraints on the possible conformations of the 13-membered ring. Computational calculations can quantify the total strain energy and its components for different conformers, providing insight into their relative stabilities.

Table 2: Components of Strain Energy in Cycloalkanes

Type of StrainDescriptionRelevance to this compound
Angle Strain Arises from bond angles deviating from the ideal sp3 (109.5°) or sp (180°) hybridization.The linear sp-hybridized carbons of the alkynes influence the bond angles of the adjacent sp3 carbons, potentially introducing angle strain.
Torsional Strain Results from the eclipsing of bonds on adjacent atoms.The flexible methylene (B1212753) bridges can adopt conformations that minimize or introduce torsional strain.
Steric/Transannular Strain Repulsive interactions between non-bonded atoms that are forced into close proximity.Due to the macrocyclic structure, atoms on opposite sides of the ring can interact, leading to transannular strain. This is a significant factor in determining the preferred conformation.

Exploration of Chemical Space for Diyne Derivatives

Computational chemistry enables the exploration of the "chemical space" of derivatives of this compound. This involves designing new molecules in silico by modifying the parent structure and then computationally evaluating their properties. For example, substituents can be added to the macrocyclic ring, or the ring size can be altered to create a library of related diyne compounds.

By applying high-throughput computational screening, researchers can predict the electronic, geometric, and reactive properties of a large number of derivatives without the need for their synthesis and experimental characterization. This approach can accelerate the discovery of new diyne-containing molecules with desired functionalities, for instance, for applications in materials science or as building blocks in organic synthesis. The development of machine learning methods integrated with quantum chemical calculations is further advancing the capabilities for reaction discovery and the exploration of unknown regions of chemical space. cecam.org

Explorations in Materials Science and Polymer Chemistry Involving Cyclic Diynes

Role of Cyclic Diynes in Coordination Polymerization

Coordination polymerization, a method catalyzed by transition metal salts and complexes, offers a powerful route to synthesize polymers with controlled structures and properties from cyclic diynes. researchgate.net This process typically involves the coordination of the diyne monomer to a metal center, followed by insertion into a growing polymer chain. nih.gov The stereoregular nature of coordination polymerization can lead to polymers with high degrees of tacticity (isotactic or syndiotactic), which in turn influences their crystallinity and physical properties. kpi.ua

The polymerization of cyclic diynes can proceed through various mechanisms, including metathesis cyclopolymerization (CP). Metathesis CP of α,ω-diynes is a potent technique for creating functional polyacetylenes, which are of interest for their electronic, optical, and magnetic properties. encyclopedia.pub The choice of catalyst and monomer structure plays a crucial role in achieving controlled polymerizations. For instance, bulky substituents on the monomer can promote controlled living cyclopolymerization of 1,7-octadiyne and 1,8-nonadiyne monomers. encyclopedia.pub The living nature of these polymerizations allows for the synthesis of block copolymers and other advanced polymer architectures. encyclopedia.pub

Development of Novel Catalytic Systems Utilizing Diyne-Metal Complexes

The interaction of cyclic diynes with transition metals leads to the formation of diyne-metal complexes, which are not only key intermediates in polymerization but also serve as catalysts in their own right. escholarship.org The coordination of the diyne to the metal center can be described by the Dewar-Chatt-Duncanson model, involving a combination of ligand-to-metal sigma donation and metal-to-ligand pi back-bonding. nus.edu.sg

A variety of transition metals, including nickel, rhodium, and ruthenium, have been employed to catalyze reactions involving diynes. For example, nickel(0) catalysts with N-heterocyclic carbene ligands can couple diynes to the double bond of tropone in a cycloaddition reaction. acs.org The catalytic cycle is proposed to involve the formation of a nickel(II)-cyclopentadiene intermediate. acs.org Similarly, rhodium complexes with cyclobutadiene (B73232) ligands have been developed as catalysts for selective reductive amination, showcasing the potential of diyne-metal complexes beyond polymerization. sc.edu

Grubbs-type catalysts, particularly the third-generation (G3) catalyst, have proven to be excellent for the metathesis cyclopolymerization of various 1,6-heptadiyne monomers. encyclopedia.pub Strategies to stabilize the propagating ruthenium carbene, such as lowering the polymerization temperature or using weakly coordinating solvents, are crucial for achieving controlled living polymerizations. encyclopedia.pub The development of such catalytic systems has expanded the accessibility and utility of Grubbs-catalyzed cyclopolymerizations. encyclopedia.pub

Integration of Diyne Architectures into Advanced Material Design

The rigid and defined structures of cyclic diynes make them attractive components for the design of advanced materials with unique properties and functionalities. Their incorporation into polymer backbones or as building blocks for supramolecular assemblies opens up possibilities for creating novel materials for a range of applications.

Potential in Polymer and Nanomaterial Precursors

Cyclic diynes serve as valuable precursors for a variety of polymers and nanomaterials. The metathesis polymerization of diyne monomers offers a versatile route to functional polyacetylene derivatives. nih.gov The resulting polymers can possess interesting electronic and optical properties, making them suitable for applications in electronics and photonics. encyclopedia.pub

Furthermore, the controlled polymerization of diyne-containing monomers can lead to the formation of well-defined nanostructures. For example, the insolubility or crystallinity of certain diyne monomers can be utilized for the spontaneous self-assembly of polymers into one- and two-dimensional nanomaterials. encyclopedia.pub The living nature of some polymerization techniques also enables the creation of block copolymers, which can self-assemble into ordered nanostructures in solution or in the solid state. encyclopedia.pub

Below is a table summarizing the types of polymers and nanomaterials that can be synthesized from cyclic diyne precursors and the polymerization techniques employed.

Polymer/Nanomaterial TypePolymerization TechniquePrecursor TypePotential Applications
Functional PolyacetylenesMetathesis Cyclopolymerizationα,ω-diynesElectronics, Optics, Photonics
Block CopolymersLiving Metathesis CyclopolymerizationFunctionalized diynesSelf-assembling materials, Nanotechnology
Dendronized and Brush PolymersLiving Metathesis CyclopolymerizationDiynes with large substituentsAdvanced coatings, Surface modification
1D and 2D NanostructuresSpontaneous Self-Assembly during PolymerizationCrystalline/insoluble diynesNanomaterials, Catalysis

Designing Functionalized Diyne-Based Monomers

The properties of polymers derived from cyclic diynes can be precisely tuned by incorporating functional groups into the monomer structure. This approach allows for the creation of materials with tailored characteristics, such as stimuli-responsiveness, specific recognition capabilities, or enhanced solubility. acs.orgnih.gov

One strategy involves the synthesis of cyclic diyne monomers containing oligo(ethylene glycol) or crown ether moieties. nih.gov These functionalities can impart hydrophilicity and ion-binding capabilities to the resulting polymers. For instance, an 18-crown-6-based diyne monomer has been successfully synthesized and is a promising candidate for metathesis polymerization to create polyrings with ion-recognition properties. nih.gov

Another approach is to introduce functional groups that can undergo post-polymerization modification. For example, polymers with pendant azide, oxime, or nitrone groups can be functionalized with various molecules via "click chemistry," such as strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the creation of multifunctional materials with complex architectures in a controlled manner.

The design of stimuli-responsive diyne monomers is another area of active research. acs.orgnih.gov For instance, incorporating pH-sensitive groups can lead to polymers that change their conformation or solubility in response to changes in pH. This has potential applications in drug delivery and sensor technology. acs.orgnih.gov

The following table provides examples of functional groups that can be incorporated into diyne monomers and the resulting properties of the polymers.

Functional GroupMonomer Design StrategyResulting Polymer PropertyPotential Application
Oligo(ethylene glycol)Incorporation into the cyclic backboneHydrophilicity, BiocompatibilityBiomaterials, Drug delivery
Crown EtherIntegration into the monomer structureIon recognition, Phase transfer catalysisSensors, Catalysis
Azide/Oxime/NitronePendant groups on the monomerPost-polymerization modification via click chemistryMultifunctional materials, Surface engineering
pH-sensitive moietiesIncorporation of acidic or basic groupspH-responsive solubility/conformationDrug delivery, Sensors

Q & A

Q. What validation steps ensure reproducibility of this compound synthesis protocols?

  • Answer :
  • Document reagent sources (e.g., Sigma-Aldried for catalysts) and purity thresholds (e.g., ≥99%) .
  • Provide step-by-step reaction conditions (e.g., inert atmosphere, stirring rates).
  • Share spectral libraries (NMR, MS) in supplementary materials for cross-lab verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.